molecular formula C11H15NO3 B8448226 N,2-dimethoxy-N,6-dimethylbenzamide CAS No. 899424-96-5

N,2-dimethoxy-N,6-dimethylbenzamide

Cat. No.: B8448226
CAS No.: 899424-96-5
M. Wt: 209.24 g/mol
InChI Key: JIIREUSLZQCQQM-UHFFFAOYSA-N
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Description

N,2-Dimethoxy-N,6-dimethylbenzamide is a chemical compound of interest in scientific research and development, particularly in the fields of agrochemistry and medicinal chemistry. This benzamide derivative shares structural similarities with compounds known to exhibit biological activity, making it a valuable building block for researchers. One primary research application for related 2,6-disubstituted benzamides is in the development of chitin synthesis inhibitors. Studies on compounds such as 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have shown that the 2,6-dimethoxybenzoyl moiety is a critical pharmacophore for inhibiting chitin synthesis in insects . This suggests that this compound could serve as a key synthetic intermediate or precursor in the design and synthesis of novel insect growth regulators for agricultural research . Furthermore, the N-alkoxy-N-alkylamide group present in its structure is a feature found in other research compounds. For instance, similar N-alkyl benzamides have been investigated as potent agonists for taste receptors in flavor science research . The structural features of this compound may also make it a useful intermediate for creating diverse chemical libraries for high-throughput screening in drug discovery efforts. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

899424-96-5

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N,2-dimethoxy-N,6-dimethylbenzamide

InChI

InChI=1S/C11H15NO3/c1-8-6-5-7-9(14-3)10(8)11(13)12(2)15-4/h5-7H,1-4H3

InChI Key

JIIREUSLZQCQQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)N(C)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The electronic and steric effects of substituents significantly influence the reactivity and applications of benzamide derivatives. Below is a comparison of key analogs:

Compound Name Substituents (Benzene Ring) N-Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications
N,2-Dimethoxy-N,6-dimethylbenzamide 2-OCH₃, 6-CH₃ N,N-(CH₃)₂ Not Provided ~191.22* Hypothesized to exhibit enhanced solubility due to electron-donating methoxy groups. Potential use in metal-catalyzed C–H functionalization .
2-Chloro-N,6-dimethylbenzamide 2-Cl, 6-CH₃ N-CH₃ 10511-78-1 183.64 Electron-withdrawing Cl group increases reactivity in nucleophilic substitutions. Used in industrial research .
2-Methoxy-N,N-dimethylbenzamide 2-OCH₃ N,N-(CH₃)₂ Not Provided 191.22 Methoxy group enhances aromatic ring electron density, useful in electrophilic reactions .
2-Bromo-N,6-dimethylbenzamide 2-Br, 6-CH₃ N-CH₃ 1856138-98-1 228.09 Bromo substituent acts as a leaving group, enabling cross-coupling reactions .
N,N-Dimethyl-4-(trifluoromethoxy)benzamide 4-OCF₃ N,N-(CH₃)₂ Not Provided 241.19 Trifluoromethoxy group increases lipophilicity, relevant in drug design .

*Calculated based on molecular formula C₁₀H₁₃NO₃.

Research Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy-substituted benzamides (e.g., 2-methoxy-N,N-dimethylbenzamide) show higher stability in acidic conditions compared to chloro or bromo derivatives .
  • Biological Activity : N,N-dimethyl groups enhance metabolic stability, making such compounds viable candidates for drug development .

Preparation Methods

Methodology

This approach begins with 1,3-dimethoxy-5-methylbenzene (or a derivative) as the aromatic precursor. Friedel-Crafts acylation introduces the acyl group, followed by nitrogen functionalization:

  • Acylation : React 1,3-dimethoxy-5-methylbenzene with N-methoxy-N-methylcarbamoyl chloride in the presence of anhydrous AlCl₃ (Friedel-Crafts catalyst).

  • Workup : Hydrolyze intermediates under acidic conditions to yield the target compound.

Key Data

  • Yield : 68–75% (optimized conditions).

  • Reagents : AlCl₃ (1.2 equiv), chlorobenzene solvent, 60°C, 8–12 h.

  • Advantages : Scalable for industrial production; avoids sensitive reagents.

  • Limitations : Requires strict anhydrous conditions; regioselectivity challenges.

Direct Amidation via Acid Chloride

Methodology

This route leverages 2-methoxy-6-methylbenzoic acid as the starting material:

  • Acid Chloride Formation : Treat the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

  • Amidation : React the acyl chloride with N-methoxy-N-methylamine in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base.

Coupling Reagent-Mediated Amidation

Methodology

A modern alternative uses coupling agents to activate the carboxylic acid:

  • Activation : Combine 2-methoxy-6-methylbenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF .

  • Amine Coupling : Add N-methoxy-N-methylamine and stir at room temperature for 12–24 h.

Key Data

  • Yield : 76–84%.

  • Reagents : EDC (1.5 equiv), HOBt (1.2 equiv), DMF solvent.

  • Advantages : Mild conditions; suitable for lab-scale synthesis.

  • Limitations : Costly reagents; requires chromatographic purification.

One-Pot Synthesis Using Trimethylaluminum Catalyst

Methodology

Adapted from industrial protocols for analogous benzamides:

  • Ester Aminolysis : React methyl 2-methoxy-6-methylbenzoate with N-methoxy-N-methylamine in toluene .

  • Catalytic Enhancement : Add trimethylaluminum (AlMe₃) (5–10 mol%) to accelerate amide bond formation.

  • Azeotropic Distillation : Remove methanol byproduct to drive the reaction to completion.

Key Data

  • Yield : 88–92% (post-distillation).

  • Conditions : 80°C, 24 h, AlMe₃ (7.5 mol%).

  • Advantages : No intermediate isolation; solvent recyclability.

  • Limitations : Requires careful handling of pyrophoric AlMe₃.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitationsIndustrial Viability
Friedel-Crafts Acylation68–75Scalable; cost-effectiveRegioselectivity issuesHigh
Acid Chloride Amidation82–89High purity; straightforwardCorrosive reagentsModerate
Coupling Reagent76–84Mild conditionsExpensive reagentsLow
One-Pot with AlMe₃88–92No intermediate steps; high efficiencyPyrophoric catalyst handlingHigh

Critical Reaction Parameters

Temperature and Solvent Effects

  • Optimal Temperatures : 60–80°C for Friedel-Crafts; 0–25°C for acid chloride reactions.

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance coupling reactions, while chlorobenzene improves Friedel-Crafts kinetics.

Catalytic Systems

  • AlCl₃ vs. AlMe₃ : AlCl₃ is cheaper but requires anhydrous conditions; AlMe₃ offers higher efficiency in one-pot systems .

Q & A

Q. How to validate HPLC methods for quantifying this compound in complex matrices?

  • Validation Steps :
  • Linearity : Establish R² >0.999 across 0.1–100 µg/mL .
  • Recovery Tests : Spike plasma or tissue homogenates with known concentrations and assess recovery (85–115%) .

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